molecular formula C8H6O3 B120172 5-Hydroxybenzofuran-2(3H)-one CAS No. 2688-48-4

5-Hydroxybenzofuran-2(3H)-one

Cat. No. B120172
CAS RN: 2688-48-4
M. Wt: 150.13 g/mol
InChI Key: POUITAHNNRJWMA-UHFFFAOYSA-N
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Description

5-Hydroxybenzofuran-2(3H)-one is a compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. The hydroxy group attached to the benzene ring indicates the presence of a phenolic function, which can contribute to the compound's reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related furanones has been explored through various methods. For instance, 4-Halo-5-hydroxyfuran-2(5H)-ones were synthesized using sequential halolactonization and hydroxylation reactions of 4-aryl-2,3-allenoic acids, with iodine or copper halides as reagents, yielding moderate to good results . Another approach involved a Rhodium-catalyzed tandem annulation and (5 + 1) cycloaddition using 3-Hydroxy-1,4-enyne as the 5-carbon component, leading to the formation of substituted carbazoles and dibenzofurans . Additionally, palladium-catalyzed C-H functionalization/cyclization strategy was employed for the synthesis of 5-hydroxybenzofuran derivatives, where benzoquinone acted as both a reactant and an oxidant .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various techniques. X-ray single-crystal diffraction studies have confirmed the structures of synthesized furanones . Similarly, the structure of a novel phthalide derivative was analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computations, providing insights into the geometrical parameters of the compound .

Chemical Reactions Analysis

The reactivity of furanones has been demonstrated in various chemical reactions. For example, 5-(bromomethylene)furan-2(5H)-ones were prepared from maleic anhydrides and investigated for their ability to interfere with microbial communication and biofilm formation . The bromomethylene derivatives of isobenzofuran-1(3H)-ones were synthesized through regioselective bromocyclization of 2-alkynylbenzoic acids and could be further elaborated via palladium-catalyzed cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives have been studied in the context of their potential as pharmaceutical agents. For instance, 3-acyl-5-hydroxybenzofuran derivatives were synthesized and evaluated for their anti-estrogenic activity against breast cancer cells, with some compounds showing promising results . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a novel phthalide derivative were calculated, providing insights into the chemical reactivity and stability of the compound .

Scientific Research Applications

Anticancer Properties

  • Breast Cancer Treatment Potential : 5-Hydroxybenzofuran derivatives have been investigated for their potential as anti-estrogen breast cancer agents. A study by Li et al. (2013) synthesized novel 3-acyl-5-hydroxybenzofuran derivatives, finding them effective against human breast cancer MCF-7 cells. The best compound showed an IC50 value of 43.08μM, indicating significant antiproliferative activity (Li et al., 2013).

Chemical Synthesis and Characterization

  • Synthesis Techniques : Lin et al. (2022) reported on the synthesis of 5-Hydroxybenzofurans using PIDA mediated oxidation and coupling-cyclization of β-dicarbonyl compounds and hydroquinones. This method offers a high yield (up to 96%) and direct functionalization to the aromatic C(sp2)-H of hydroquinones (Lin et al., 2022).

Biological and Pharmaceutical Applications

  • Potential Anticholinesterases : Luo et al. (2005) explored the use of 5-hydroxy-3-methyl-3-methoxycarbonylmethylenebenzofuran-2(3H)-one derivatives for anticholinesterase activity. These compounds were potent inhibitors of either acetyl- or butyrylcholinesterase, with some showing remarkable selectivity (Luo et al., 2005).

Antioxidant and DNA Binding Studies

  • Antioxidant Activity and DNA Binding : A novel phthalide derivative, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, was studied for its antioxidant activity and DNA binding affinity by Yılmaz et al. (2020). The compound demonstrated significant antioxidant activities and a binding constant of 9.59 × 10^4 for DNA binding, indicating its potential in molecular biology applications (Yılmaz et al., 2020).

Chemical Properties and Analysis

  • Keto-Enol Tautomerism Study : Pires et al. (2016) investigated the keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives. This study provided insights into the tautomeric equilibria and their stability in different conditions, contributing to the understanding of the chemical properties of these compounds (Pires et al., 2016).

Methodological Advancements in Synthesis

  • Catalyzed Cycloaddition for Synthesis : Mothe et al. (2010) developed a method for synthesizing substituted 3-acyl-5-hydroxybenzofurans. This process used copper(II) triflate-catalyzed cycloaddition of unactivated 1,4-benzoquinones with 1,3-dicarbonyl compounds, yielding high efficiency and regioselectivity (Mothe et al., 2010).

Safety And Hazards

The safety information available indicates that 5-Hydroxybenzofuran-2(3H)-one causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran compounds are potential natural drug lead compounds . Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years .

properties

IUPAC Name

5-hydroxy-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6O3/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUITAHNNRJWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181388
Record name 5-Hydroxybenzofuran-2-one
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxybenzofuran-2(3H)-one

CAS RN

2688-48-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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